molecular formula C12H26N2O2 B7934319 Tert-butyl 2,8-diaminooctanoate

Tert-butyl 2,8-diaminooctanoate

Cat. No.: B7934319
M. Wt: 230.35 g/mol
InChI Key: YMBWPWAWAGVECD-UHFFFAOYSA-N
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Description

tert-Butyl 2,8-diaminooctanoate (CAS: 99733-18-3) is a synthetic diamino ester derivative characterized by a linear octanoate backbone with amino groups at positions 2 and 8, and a tert-butyl ester moiety at the carboxyl terminus. Its molecular weight is 230.35 g/mol, and it is typically available at 95% purity . The tert-butyl ester group confers steric protection to the carboxylate, enhancing stability under basic conditions while allowing cleavage under strong acidic conditions (e.g., trifluoroacetic acid). This compound is primarily utilized as a building block in peptide synthesis, polymer chemistry, and pharmaceutical intermediates.

Properties

IUPAC Name

tert-butyl 2,8-diaminooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)10(14)8-6-4-5-7-9-13/h10H,4-9,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBWPWAWAGVECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,8-diaminooctanoate typically involves the esterification of 2,8-diaminooctanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a Lewis acid like boron trifluoride diethyl etherate. The reaction conditions usually require refluxing the reactants in an appropriate solvent, such as toluene, to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2,8-diaminooctanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 2,8-diaminooctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2,8-diaminooctanoate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in biochemical pathways .

Comparison with Similar Compounds

Structural Differences :

  • Protecting Groups: Unlike tert-butyl 2,8-diaminooctanoate, which employs a tert-butyl ester for carboxyl protection, 1-Boc-1,8-diaminooctane uses a tert-butoxycarbonyl (Boc) group to protect one or both amines.
  • Molecular Weight: Estimated molecular weight for mono-Boc-protected 1,8-diaminooctane is ~276.4 g/mol, significantly higher than this compound (230.35 g/mol) .

Stability and Deprotection :

  • Boc groups are acid-labile (cleaved by TFA or HCl), while tert-butyl esters require stronger acids (e.g., HCl in dioxane) for hydrolysis. This difference enables orthogonal protection strategies in multi-step syntheses.

(R)-Ethyl 2-aminopentanoate (CAS: 13893-43-1)

Structural Differences :

  • Chain Length and Ester Group: This compound features a shorter pentanoate backbone and an ethyl ester, contrasting with the octanoate chain and bulky tert-butyl ester in the target compound.
  • Molecular Weight : Lower molecular weight (~159.20 g/mol) due to reduced chain length and simpler ester group .

Reactivity :

  • Ethyl esters are more susceptible to hydrolysis under basic conditions compared to tert-butyl esters, making them suitable for temporary protection in synthetic workflows.

H-Glu(OcHex)-OH (L-Glutamic Acid 5-Cyclohexyl Ester; CAS: 117969-50-3)

Functional Comparison :

  • Amino Acid Backbone: Unlike the aliphatic diamine structure of this compound, H-Glu(OcHex)-OH is derived from glutamic acid, enabling applications in peptide modification and prodrug design .

Data Table: Key Properties of this compound and Analogues

Compound Name CAS Molecular Weight (g/mol) Purity Protecting Group Stability Profile
This compound 99733-18-3 230.35 95% tert-butyl ester Acid-labile (TFA)
1-Boc-1,8-diaminooctane 88829-82-7 ~276.4* N/A Boc (amine) Acid-labile (TFA/HCl)
(R)-Ethyl 2-aminopentanoate 13893-43-1 159.20 N/A Ethyl ester Base-labile
H-Glu(OcHex)-OH 117969-50-3 245.31 N/A Cyclohexyl ester Enzyme-labile (esterases)

*Estimated based on structural similarity.

Research Findings and Structural Insights

  • Crystallography: While this compound lacks reported crystal data, studies on related tert-butyl esters (e.g., ) reveal that tert-butyl groups induce folded conformations and influence hydrogen-bonding networks in crystals. For example, tert-butyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate exhibits a dihedral angle of 41.64° between the ester and aromatic ring, highlighting steric effects .
  • Stability in Synthesis : The tert-butyl ester in the target compound offers superior stability during amine-deprotection steps compared to Boc groups, enabling sequential synthetic modifications.

Biological Activity

Tert-butyl 2,8-diaminooctanoate, also known as tert-butyl (7-aminoheptyl)carbamate, is a compound that has garnered interest in the field of medicinal chemistry, particularly as a PROTAC (proteolysis-targeting chimera) linker. This article explores its biological activity, synthesis, and potential applications based on available research findings.

  • Molecular Formula : C12H26N2O2
  • Molecular Weight : 230.35 g/mol
  • CAS Number : 99733-18-3

Biological Activity Overview

This compound functions primarily as a PROTAC linker. PROTACs are innovative molecules designed to induce targeted protein degradation, which represents a novel therapeutic strategy for treating various diseases, including cancer. The biological activity of this compound is characterized by its ability to facilitate the selective degradation of target proteins by recruiting E3 ligases.

The mechanism involves the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC linker. This interaction leads to ubiquitination and subsequent proteasomal degradation of the target protein, effectively reducing its levels within the cell.

Synthesis and Evaluation

Research has demonstrated that this compound can be synthesized through various chemical pathways involving amine and carboxylic acid derivatives. Its effectiveness as a PROTAC linker has been evaluated in several studies:

  • Study on Anticancer Activity :
    • A study by Liu et al. explored the use of tert-butyl (7-aminoheptyl)carbamate in synthesizing CPD-10, a compound with promising anticancer properties. The study highlighted its efficacy in targeting specific cancer-related proteins for degradation .
  • In Vivo Anti-inflammatory Activity :
    • Another investigation assessed related compounds derived from this compound for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. Results indicated significant inhibition of inflammation comparable to standard anti-inflammatory drugs .
  • Docking Studies :
    • In silico docking studies have been conducted to understand the binding interactions of this compound with COX-2 enzymes, providing insights into its potential anti-inflammatory mechanisms .

Data Table: Summary of Biological Activities

Activity Type Description Reference
PROTAC LinkerFacilitates targeted protein degradation
Anticancer ActivityEffective in synthesizing compounds with anticancer properties
Anti-inflammatory EffectsSignificant reduction in inflammation in animal models

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